N-Methyl-1-(pyridin-2-yl)piperidin-3-amine

Description

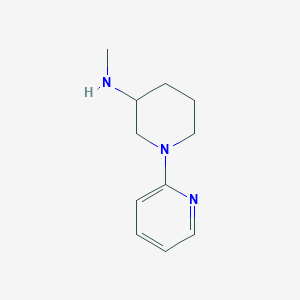

N-Methyl-1-(pyridin-2-yl)piperidin-3-amine is a heterocyclic amine featuring a piperidine ring substituted with a pyridin-2-yl group at position 1 and a methylamine moiety at position 3. Its structure combines aromatic and aliphatic nitrogen atoms, making it a versatile scaffold in medicinal chemistry.

Properties

Molecular Formula |

C11H17N3 |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

N-methyl-1-pyridin-2-ylpiperidin-3-amine |

InChI |

InChI=1S/C11H17N3/c1-12-10-5-4-8-14(9-10)11-6-2-3-7-13-11/h2-3,6-7,10,12H,4-5,8-9H2,1H3 |

InChI Key |

USMPHKHLSDRTOZ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CCCN(C1)C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(pyridin-2-yl)piperidin-3-amine typically involves the reaction of 2-chloropyridine with N-methylpiperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the piperidine nitrogen.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for the efficient and scalable production of the compound by optimizing reaction conditions such as temperature, pressure, and flow rates.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(pyridin-2-yl)piperidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: N-Methyl-1-(piperidin-2-yl)piperidin-3-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

N-Methyl-1-(pyridin-2-yl)piperidin-3-amine exhibits a range of pharmacological activities, which can be categorized as follows:

Anticancer Activity

Research indicates that derivatives of piperidine, including this compound, show promise in targeting various cancers. Studies have demonstrated that modifications to piperidine structures can enhance binding affinity to cancer-related proteins, potentially leading to effective treatments for malignancies such as breast and colon cancer .

Neurological Disorders

The compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit cholinesterase enzymes suggests it could improve cognitive function by increasing acetylcholine levels in the brain . Additionally, it may exhibit neuroprotective properties through modulation of signaling pathways involved in neuronal survival.

Antimicrobial Properties

Piperidine derivatives are known for their antimicrobial effects against various pathogens. This compound may possess similar properties, making it a candidate for developing new antibiotics or antifungal agents .

Anti-inflammatory Effects

The compound's structural characteristics allow it to interact with inflammatory pathways, potentially leading to the development of anti-inflammatory drugs that could treat conditions like arthritis or other inflammatory disorders .

Case Studies

Several studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of N-Methyl-1-(pyridin-2-yl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structural Variations

Pyridine vs. Pyridazine/Pyrimidine Systems

- N-Methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine (): Replaces pyridine with pyridazine (two adjacent nitrogen atoms).

- (3R,4R)-1-(6-Phenylpyrimidin-4-yl)-4-(2,4,5-trifluorophenyl)piperidin-3-amine (): Incorporates a pyrimidine ring with fluorine substituents, enhancing electron-withdrawing effects and metabolic stability compared to pyridine-based analogs .

Substituent Position Effects

- N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (): Pyridin-3-yl substitution alters steric interactions and electronic distribution versus pyridin-2-yl, impacting receptor binding. The compound’s melting point (104–107°C) suggests higher crystallinity than the target compound .

- N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine (): A trifluoromethyl group at pyridine position 2 introduces strong electron-withdrawing effects, likely increasing acidity and altering solubility compared to the methyl group in the target compound .

Functional Group Modifications

Amine Substituents

- 1-(5,6,7,8-Tetrahydroquinolin-8-yl)ethanone (): Demonstrates how ketone groups in place of amines can shift reactivity and metabolic pathways .

Physicochemical and Spectral Properties

*Estimated using analogous compounds.

Biological Activity

N-Methyl-1-(pyridin-2-yl)piperidin-3-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

This compound is characterized by its unique piperidine structure, which contributes to its interaction with biological macromolecules. The compound's structure allows it to serve as a model for studying similar heterocyclic amines, particularly in drug development contexts.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities, including:

- Antitumor Activity : The compound has shown efficacy in inhibiting tumor growth in various cancer models. For instance, studies have demonstrated that it can selectively target mutant NRAS cells, significantly reducing their viability while sparing wild-type cells .

- Neurological Applications : Its structural characteristics suggest potential applications in neurology, where it may interact with neurotransmitter systems or serve as a precursor for neuroactive compounds.

- Protein Interaction : The compound is under investigation for its ability to bind to specific proteins involved in cancer progression and other diseases, highlighting its potential as a therapeutic agent.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

Table 1: Summary of Biological Activities

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Oncogenic Pathways : The compound's ability to inhibit pathways associated with cell proliferation and survival is critical in its antitumor activity. It targets specific kinases and signaling molecules that are often dysregulated in cancer cells.

- Modulation of Neurotransmitter Systems : Preliminary studies suggest that the compound may influence neurotransmitter levels, which could lead to neuroprotective effects or modulation of neurodegenerative disease processes.

Safety and Toxicity

Toxicity assessments have indicated that this compound exhibits a favorable safety profile at therapeutic doses. Studies involving animal models have shown no significant acute toxicity, supporting its potential for further development as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.